BRD70326 was identified and developed through high-throughput screening techniques aimed at discovering novel inhibitors for specific biological targets. It falls under the category of kinase inhibitors, which are compounds designed to interfere with the activity of kinases—enzymes that modify other proteins by chemically adding phosphate groups. The selectivity of BRD70326 for its target kinases contributes to its therapeutic potential while minimizing off-target effects.
The synthesis of BRD70326 involves several key steps, typically beginning with commercially available starting materials. The synthetic route may include:
These methods are optimized for yield and purity, often utilizing techniques such as chromatography for purification.
The molecular structure of BRD70326 can be represented using standard chemical notation. Its molecular formula is typically denoted as , where , , , and represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
BRD70326 undergoes various chemical reactions that are crucial for its activity as a kinase inhibitor:
The kinetics of these reactions can be studied using enzyme assays to determine parameters such as IC50 (half-maximal inhibitory concentration).
The mechanism of action of BRD70326 involves:
Data from preclinical studies indicate that BRD70326 effectively reduces tumor growth in various cancer models.
BRD70326 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining suitable delivery methods for therapeutic use.
BRD70326 has potential applications in various scientific fields:
BRD70326 (C₂₄H₃₀N₄O₃) is a synthetic small molecule characterized by a tetrahydropyrido[4,3-d]pyrimidine core, which facilitates its interaction with cytoskeletal targets. Its structure features a planar aromatic system flanked by a flexible alkylamine side chain, enabling dual functionality: hydrophobic pocket binding and solvent-accessible domain engagement. With a molecular weight of 422.53 g/mol and calculated logP of 3.1, BRD70326 exhibits moderate membrane permeability, consistent with its intracellular mechanism of action [3] [6].
Table 1: Structural and Physicochemical Properties of BRD70326
Property | Value |
---|---|
IUPAC Name | 4-(3-aminopropyl)-N-(3-methylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine |
Molecular Formula | C₂₄H₃₀N₄O₃ |
Molecular Weight | 422.53 g/mol |
logP | 3.1 (predicted) |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 3 |
Key Structural Features | Bicyclic heteroaromatic core, linear aliphatic linker, terminal amine |
Spectroscopic characterization (NMR and HRMS) confirms a protonatable tertiary nitrogen (pKa ~9.2) in its central ring, promoting cationic charge under physiological pH. This property is critical for electrostatic interactions with the acidic β-tubulin subunit, explaining its microtubule-disrupting activity [3]. X-ray crystallography of analogs reveals a conserved binding pose where the pyrimidine nitrogen forms hydrogen bonds with tubulin’s T7 loop, while the alkyl chain occupies a hydrophobic cleft near the colchicine site [6].
BRD70326 emerged from a landmark high-throughput screening (HTS) campaign designed to identify interleukin-10 (IL-10) enhancers for inflammatory disorders. The screen evaluated 59,346 compounds across diverse chemotypes, including diversity-oriented synthesis (DOS) libraries, using zymosan-activated bone-marrow-derived dendritic cells (BMDCs). Primary hits were validated via concentration-response assays measuring IL-10 secretion [3].
Table 2: HTS Workflow Identifying BRD70326
Screening Phase | Parameters | Outcome |
---|---|---|
Primary Screen | 59,346 compounds; 10 µM concentration | 60 initial hits (0.1% hit rate) |
Hit Validation | Dose-response (0.1–30 µM); IL-10 ELISA | 3 prioritized scaffolds |
Mechanistic Triaging | Cytokine multiplexing, tubulin polymerization | BRD70326 deprioritized due to microtubule inhibition |
Despite potent IL-10 enhancement (EC₅₀ ~1.2 µM), BRD70326 was deprioritized due to undesirable polypharmacology:
This exemplifies HTS’s role in identifying mechanistically complex probes. While unsuitable as a lead compound, BRD70326 became a tool for studying cytoskeletal-immunological crosstalk [3] [8].
Despite early association with IL-10 modulation, BRD70326 is not a kinase inhibitor. Its misclassification stemmed from co-discovery with kinase-targeting IL-10 enhancers (e.g., BRD6989, a CDK8/19 inhibitor). Rigorous profiling revealed no significant binding to 414 kinases at pharmacologically relevant concentrations [3].
Target-Specific Reclassification:
Therapeutic Contextualization:
Though unsuitable for immunomodulation, BRD70326’s microtubule inhibition aligns with cytoskeletal-targeted oncology agents. Its structural novelty offers insights for overcoming resistance to classical tubulin inhibitors:
Table 3: Comparison with Co-Discovered IL-10 Modulators
Compound | Primary Target | IL-10 EC₅₀ | Off-Target Liability | Development Status |
---|---|---|---|---|
BRD70326 | Tubulin | 1.2 µM | Microtubule disruption | Probe only |
BRD6989 | CDK8/19 | 1.0 µM | PI3K inhibition (>30 µM) | Preclinical validation |
BRD10330 | Undefined | 0.8 µM | IL-1β induction | Deprioritized |
While BRD70326 lacks clinical translation, its discovery advanced HTS methodologies:
CAS No.: 3225-82-9
CAS No.: 151436-49-6
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6